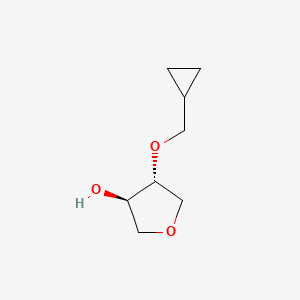

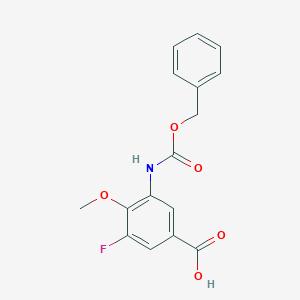

(3R,4R)-4-(cyclopropylmethoxy)tetrahydrofuran-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4R)-4-(cyclopropylmethoxy)tetrahydrofuran-3-ol, also known as CP-THF, is a chiral building block used in the synthesis of various compounds. It is a cyclic ether with a cyclopropylmethyl group attached to one of the carbons. This compound has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Synthesis

Palladium-catalyzed oxidative cyclization and alkoxycarbonylation reactions have been utilized to synthesize highly substituted tetrahydrofurans, demonstrating the compound's role in forming structurally complex organic frameworks. This method offers a versatile approach to accessing tetrahydrofuran derivatives, which are core structures in numerous natural products and pharmaceuticals (Gabriele et al., 2000).

Catalytic Synthesis Methods

The development of new catalytic methods for constructing tetrahydrofurans highlights the importance of these structures in organic synthesis. These methods enable the efficient and regioselective synthesis of tetrahydrofurans from simple organic reagents, underscoring the utility of "(3R,4R)-4-(cyclopropylmethoxy)tetrahydrofuran-3-ol" in facilitating complex synthetic transformations (Grandjean & Nicewicz, 2013).

Biomass-Derived Furanic Compounds Reduction

The catalytic reduction of biomass-derived furanic compounds to produce tetrahydrofurfuryl alcohol and related chemicals is another significant application. This process exemplifies the compound's role in sustainable chemistry, converting renewable resources into valuable chemicals and fuels (Nakagawa, Tamura, & Tomishige, 2013).

Multienzymatic Cascade Processes

Multienzymatic cascade processes have been employed to synthesize enantiopure tetrahydrofurans, demonstrating the compound's utility in enantioselective synthesis. These processes provide a highly efficient and environmentally friendly route to these valuable synthons, showcasing the application of "this compound" in biocatalysis and green chemistry (Brenna et al., 2017).

Propiedades

IUPAC Name |

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-4-10-5-8(7)11-3-6-1-2-6/h6-9H,1-5H2/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXENRNDGKCGLQQ-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2COCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CO[C@@H]2COC[C@H]2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride](/img/structure/B2464164.png)

![4-butyl-1-((2-chloro-4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2464166.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2464178.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2464179.png)

![2,6-difluoro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2464180.png)